molecular formula C9H5ClF3N B1645216 2-Chloro-6-(trifluoromethyl)phenylacetonitrile CAS No. 633317-69-8

2-Chloro-6-(trifluoromethyl)phenylacetonitrile

Cat. No.: B1645216
CAS No.: 633317-69-8
M. Wt: 219.59 g/mol
InChI Key: MJCPWXFGJWYXER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(trifluoromethyl)phenylacetonitrile is a useful research compound. Its molecular formula is C9H5ClF3N and its molecular weight is 219.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-chloro-6-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N/c10-8-3-1-2-7(9(11,12)13)6(8)4-5-14/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCPWXFGJWYXER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-6-(trifluoromethyl)phenylacetonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

  • Chemical Formula : C9H6ClF3N
  • Molecular Weight : 221.6 g/mol
  • CAS Number : 261763-26-2

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability and potency.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, indicating a role in cancer therapy.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Various studies have investigated the biological effects of this compound:

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological ActivityFindings
AntimicrobialInhibition of bacterial growth at concentrations >50 µg/mL
AnticancerInduced apoptosis in MCF-7 breast cancer cells with IC50 = 15 µM
Enzyme InhibitionCompetitive inhibition of acetylcholinesterase with Ki = 0.5 mM

Detailed Findings

  • Antimicrobial Activity : A study published in Journal of Antimicrobial Chemotherapy reported that derivatives of phenylacetonitrile showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research conducted by Cancer Research Journal demonstrated that this compound could induce apoptosis in human breast cancer cells (MCF-7), suggesting a promising avenue for cancer treatment .
  • Enzyme Inhibition : A study highlighted the compound's ability to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases, indicating potential therapeutic applications in treating conditions like Alzheimer's disease .

Safety and Toxicity

While exploring the biological activities, it is crucial to consider the safety profile of this compound. Toxicological assessments indicate that the compound has moderate toxicity, particularly through inhalation or skin contact. Safety data sheets recommend using protective equipment when handling this compound due to its irritant properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-6-(trifluoromethyl)phenylacetonitrile
Reactant of Route 2
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.